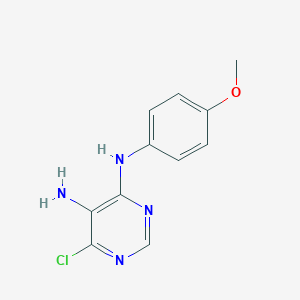
6-Chloro-n4-(4-methoxyphenyl)pyrimidine-4,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-n4-(4-methoxyphenyl)pyrimidine-4,5-diamine is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively. In
Mechanism Of Action
The mechanism of action of 6-Chloro-n4-(4-methoxyphenyl)pyrimidine-4,5-diamine involves the inhibition of various enzymes and proteins in the body. It inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. It also inhibits the activity of histone deacetylases, proteins that are involved in gene expression. By inhibiting these enzymes and proteins, 6-Chloro-n4-(4-methoxyphenyl)pyrimidine-4,5-diamine can prevent the growth and proliferation of cancer cells, reduce inflammation, and inhibit the growth of bacteria and fungi.
Biochemical And Physiological Effects
6-Chloro-n4-(4-methoxyphenyl)pyrimidine-4,5-diamine has various biochemical and physiological effects. It can induce apoptosis, or programmed cell death, in cancer cells. It can also reduce the production of inflammatory cytokines, which are involved in the inflammatory response. Additionally, it can inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Advantages And Limitations For Lab Experiments
One of the advantages of using 6-Chloro-n4-(4-methoxyphenyl)pyrimidine-4,5-diamine in lab experiments is its potential to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria and fungi. However, one of the limitations is that it may have off-target effects, meaning that it may affect other enzymes and proteins in the body that are not involved in the intended target.
Future Directions
There are several future directions for research on 6-Chloro-n4-(4-methoxyphenyl)pyrimidine-4,5-diamine. One direction is to study its potential as a treatment for other diseases, such as autoimmune diseases and viral infections. Another direction is to study its potential in combination with other drugs to enhance its efficacy. Additionally, more research is needed to understand its mechanism of action and to identify any potential side effects.
Synthesis Methods
6-Chloro-n4-(4-methoxyphenyl)pyrimidine-4,5-diamine can be synthesized using different methods. One of the methods involves the reaction of 4,4′-dimethoxybenzil with hydrazine hydrate to form 4,4′-dimethoxybenzilhydrazone. This compound is then reacted with 6-chloropyrimidine-4,5-diamine to obtain the final product, 6-Chloro-n4-(4-methoxyphenyl)pyrimidine-4,5-diamine.
Scientific Research Applications
6-Chloro-n4-(4-methoxyphenyl)pyrimidine-4,5-diamine has shown potential in various scientific research applications. It has been studied for its anticancer properties, and research has shown that it inhibits the growth of cancer cells. It has also been studied for its anti-inflammatory properties, and research has shown that it can reduce inflammation in the body. Additionally, it has been studied for its antimicrobial properties, and research has shown that it can inhibit the growth of bacteria and fungi.
properties
CAS RN |
17465-98-4 |
|---|---|
Product Name |
6-Chloro-n4-(4-methoxyphenyl)pyrimidine-4,5-diamine |
Molecular Formula |
C11H11ClN4O |
Molecular Weight |
250.68 g/mol |
IUPAC Name |
6-chloro-4-N-(4-methoxyphenyl)pyrimidine-4,5-diamine |
InChI |
InChI=1S/C11H11ClN4O/c1-17-8-4-2-7(3-5-8)16-11-9(13)10(12)14-6-15-11/h2-6H,13H2,1H3,(H,14,15,16) |
InChI Key |
LKBFXGZUPODNIC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC2=C(C(=NC=N2)Cl)N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(C(=NC=N2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



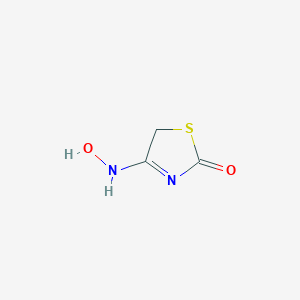
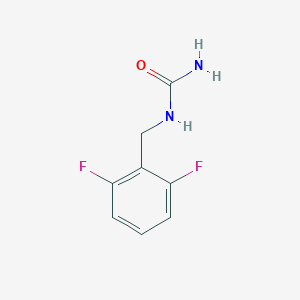
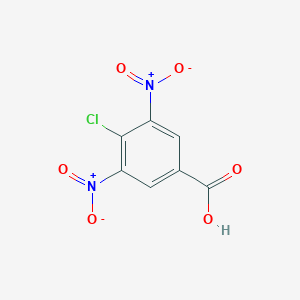
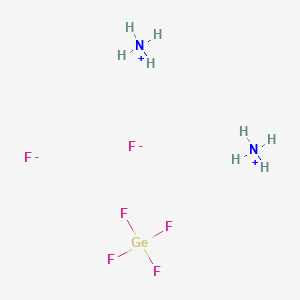
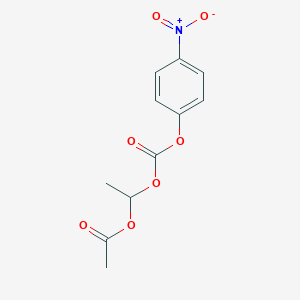
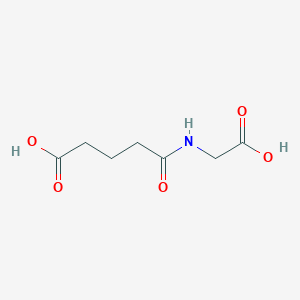
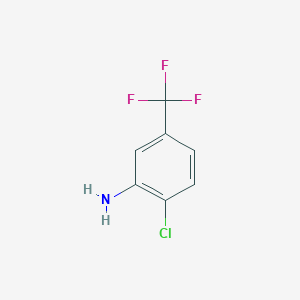
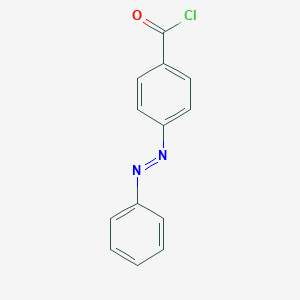
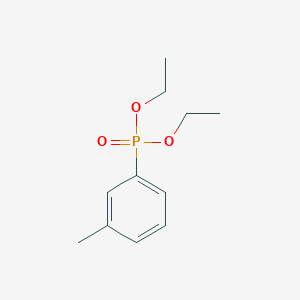
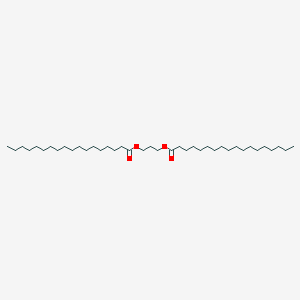
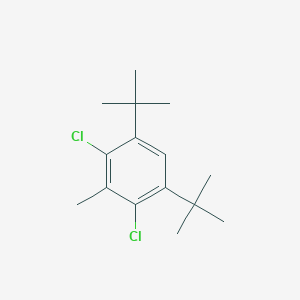
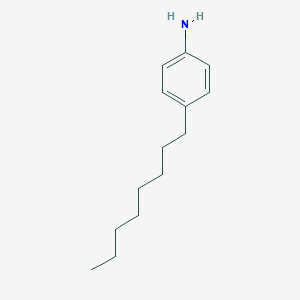
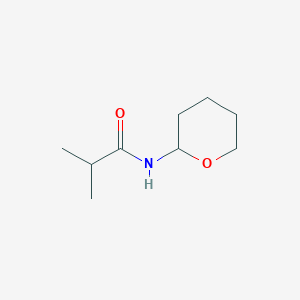
![5-[(4-Chlorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B91059.png)